molecular formula C22H23F2N3O B292163 1-[3,5-BIS(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE

1-[3,5-BIS(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B292163
M. Wt: 383.4 g/mol
InChI Key: KJBGBHOGKRLKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,5-BIS(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a pyrazole ring substituted with fluorophenyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-BIS(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole: This intermediate can be synthesized by reacting 4,4’-difluoro chalcone with hydrazine hydrate in the presence of a base such as sodium hydroxide in ethanol.

    Coupling with Piperidine: The intermediate is then reacted with piperidine and an appropriate acylating agent, such as ethanoyl chloride, under reflux conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-BIS(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[3,5-BIS(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, analgesic, and antitumor properties.

    Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[3,5-BIS(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance its binding affinity and specificity, while the pyrazole and piperidine rings contribute to its overall stability and bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
  • 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Comparison: 1-[3,5-BIS(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of the piperidine ring, which can enhance its pharmacokinetic properties and biological activity. The fluorophenyl groups also contribute to its distinct chemical behavior compared to other pyrazole derivatives.

Properties

Molecular Formula

C22H23F2N3O

Molecular Weight

383.4 g/mol

IUPAC Name

1-[3,5-bis(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone

InChI

InChI=1S/C22H23F2N3O/c23-18-8-4-16(5-9-18)20-14-21(17-6-10-19(24)11-7-17)27(25-20)22(28)15-26-12-2-1-3-13-26/h4-11,21H,1-3,12-15H2

InChI Key

KJBGBHOGKRLKPB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Canonical SMILES

C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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